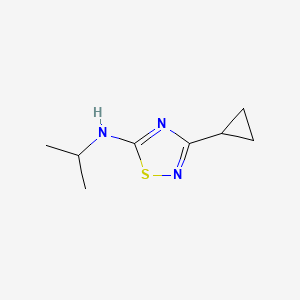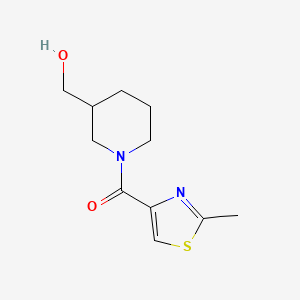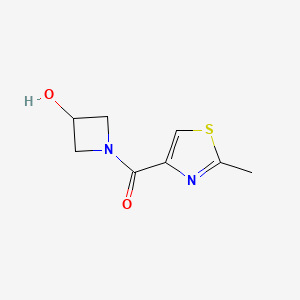
1-(2-クロロベンゾイル)アゼチジン-3-アミン
説明
1-(2-Chlorobenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorobenzoyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzoyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光化学反応
1-(2-クロロベンゾイル)アゼチジン-3-アミン: は、アザ・パテルノー・ビューチー反応などの光化学反応においても検討され、官能基化されたアゼチジンを合成することができます。これは、化学の様々な分野で潜在的な用途を持つ複雑な有機分子の合成において、新たな道を開く可能性があります。
これらの用途はそれぞれ、1-(2-クロロベンゾイル)アゼチジン-3-アミンが科学研究において持つ多様性と可能性を示しています。その反応性と様々な化学構造への組み込み能力は、新規材料や治療薬の開発において貴重な化合物となっています。 アゼチジン化学の分野における継続的な研究により、さらに多くの用途が明らかになり、この化合物の能力についての理解が深まる可能性があります .
作用機序
Azetidines are four-membered heterocyclic compounds that contain nitrogen. They are known for their reactivity and have been used in the synthesis of various functionalized compounds . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .
Azetidines are also used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They are an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .
生化学分析
Biochemical Properties
1-(2-Chlorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of protease activity, which can be crucial in regulating protein degradation pathways. Additionally, 1-(2-Chlorobenzoyl)azetidin-3-amine may bind to specific receptors on cell surfaces, influencing signal transduction pathways .
Cellular Effects
The effects of 1-(2-Chlorobenzoyl)azetidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK pathway, which is involved in cell growth and differentiation. Changes in gene expression induced by 1-(2-Chlorobenzoyl)azetidin-3-amine can lead to alterations in protein synthesis and cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1-(2-Chlorobenzoyl)azetidin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 1-(2-Chlorobenzoyl)azetidin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorobenzoyl)azetidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobenzoyl)azetidin-3-amine remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
1-(2-Chlorobenzoyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Chlorobenzoyl)azetidin-3-amine within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation in certain tissues can influence its efficacy and potential side effects. Understanding these aspects can help optimize the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(2-Chlorobenzoyl)azetidin-3-amine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKACJVKYFNEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466504.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
